Pyrrole, 1-ethyl-3-vinyl- (8CI)
Description
Pyrrole, 1-ethyl-3-vinyl- (8CI), also referred to as 1-ethyl-3-vinylpyrrole, is a substituted pyrrole derivative characterized by an ethyl group at the 1-position (N-substituted) and a vinyl group at the 3-position of the pyrrole ring. Its molecular formula is inferred as C₈H₁₁N based on structural nomenclature. Key physicochemical properties include a predicted boiling point of 185.0±9.0 °C, density of 0.85±0.1 g/cm³, and a highly acidic pKa of -3.28±0.70, reflecting the electron-withdrawing effects of substituents and the absence of an N–H proton due to ethyl substitution .
Properties
CAS No. |
14974-91-5 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.183 |
IUPAC Name |
3-ethenyl-1-ethylpyrrole |
InChI |
InChI=1S/C8H11N/c1-3-8-5-6-9(4-2)7-8/h3,5-7H,1,4H2,2H3 |
InChI Key |
UKMAIAAHOUYDOM-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=C1)C=C |
Synonyms |
Pyrrole, 1-ethyl-3-vinyl- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Pyrrole Derivatives
- Electronic Effects: The ethyl and vinyl groups in 1-ethyl-3-vinylpyrrole induce steric and electronic modifications compared to unsubstituted pyrrole. The N-ethyl substitution eliminates the N–H proton, reducing hydrogen-bonding capacity (contrasting with pyrrole’s role as a proton donor in solvation ). The vinyl group enhances reactivity toward polymerization, analogous to thiophene-pyrrole copolymers .
Physicochemical and Reactivity Comparisons
- Acidity : The pKa of -3.28 for 1-ethyl-3-vinylpyrrole indicates strong electron-withdrawing effects from substituents, contrasting with pyrrole’s weakly acidic N–H (pKa ~17). This property limits its participation in acid-base interactions compared to pyrrole or pyridine .
- Thermal Stability : The predicted boiling point (185°C) is higher than pyrrole (131°C) and 1-methylpyrrole (112–114°C), likely due to increased molecular weight and substituent effects .
- Polymerization Potential: The vinyl group enables copolymerization with monomers like thiophene, similar to electrochemical copolymerization strategies requiring adjusted oxidation potentials . This contrasts with plasma-polymerized pyrroles, which form crosslinked networks rather than linear structures .
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